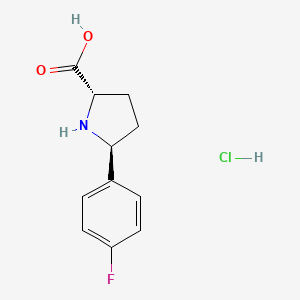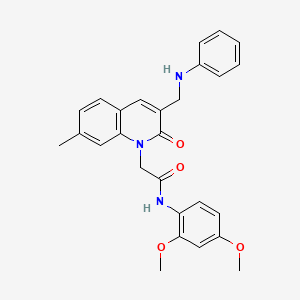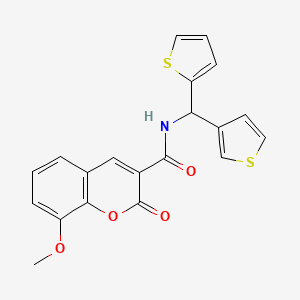
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-LAP or LY404039, is a drug that has been extensively studied for its potential use in the treatment of various neurological disorders. It is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity.
作用機序
(S)-LAP acts as a selective agonist of the mGluR2/3 receptor, which is primarily located in presynaptic terminals of neurons that release glutamate. Activation of mGluR2/3 inhibits the release of glutamate, which can help to restore the balance of excitatory and inhibitory neurotransmission in the brain. This can have therapeutic effects in various neurological disorders, where there is often an imbalance in glutamate signaling.
Biochemical and Physiological Effects:
(S)-LAP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity, the regulation of dopamine and serotonin release, and the modulation of neuroinflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (S)-LAP is its selectivity for the mGluR2/3 receptor, which allows for more precise modulation of glutamate signaling compared to non-selective drugs. However, one limitation is that it may not be effective in all patients, as there can be individual differences in the expression and function of mGluR2/3 receptors.
将来の方向性
There are several potential future directions for research on (S)-LAP, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
2. Development of more selective and potent mGluR2/3 agonists for use in preclinical and clinical studies.
3. Investigation of the mechanisms underlying the neuroprotective effects of (S)-LAP in animal models of neurodegenerative diseases.
4. Development of imaging tools to visualize the distribution and activity of mGluR2/3 receptors in the brain, which could help to better understand their role in neurological disorders.
5. Investigation of the potential use of (S)-LAP in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects.
合成法
The synthesis of (S)-LAP involves several steps, starting with the protection of the carboxylic acid group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glutamic acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with (4-fluorophenyl)pyrrolidine to give the desired product. The hydrochloride salt of (S)-LAP is obtained by treating the free base with hydrochloric acid.
科学的研究の応用
(S)-LAP has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have antipsychotic, anxiolytic, and antidepressant-like effects in animal models, and has also been tested in clinical trials for the treatment of schizophrenia.
特性
IUPAC Name |
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGVSJTGTYIDG-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)

![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)

![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2625700.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)